N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C12H18N4. It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This compound has a molecular weight of 218.3 g/mol and a melting point of 148-150°C .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, such as aurora kinase A and epidermal growth factor receptor kinase . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is critical for cell growth and survival, and its inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, such as aurora kinase A and epidermal growth factor receptor kinase, inhibiting their activity . This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that continuous exposure to the compound can result in adaptive cellular responses, potentially affecting its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic potential, as it determines the concentration of the compound at the target site.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound.
Coupling Reactions: It can participate in Suzuki coupling reactions.
Common Reagents and Conditions
Potassium t-butoxide: Used in cyclocondensation reactions.
Cyclopentylamine: Used in selective N-alkylation reactions.
Pd-catalyst: Used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclocondensation reaction yields pyrrolopyrimidine derivatives, while the Sonogashira coupling reaction produces alkynylated pyrrolopyrimidines .
Scientific Research Applications
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits antitubercular activity.
Halogenated pyrrolo[2,3-d]pyrimidin-4-yl derivatives: Targeted kinase inhibitors.
Uniqueness
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its hexyl substitution, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and contributes to its specific applications in scientific research and industry .
Properties
IUPAC Name |
N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHIDKPCIGMBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615104 | |
Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-98-9 | |
Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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